Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid
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Overview
Description
Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid is an organic compound with a unique bicyclic structure. It is characterized by a seven-membered ring fused with a three-membered ring, which imparts significant strain and reactivity to the molecule. This compound is of interest in various fields of chemistry due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.0]hept-6-ene-6-carboxylic acid typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common synthetic route involves the reaction of cyclopentadiene with maleic anhydride, followed by hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the Diels-Alder reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors and catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The strained bicyclic structure makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, alcohols, and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[3.2.0]hept-6-ene-6-carboxylic acid involves its interaction with various molecular targets. The strained bicyclic structure allows it to participate in unique chemical reactions, which can modulate biological pathways. For example, its ability to undergo nucleophilic substitution can lead to the formation of bioactive derivatives that interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene (Norbornene): Another bicyclic compound with a similar structure but different reactivity due to the absence of a carboxylic acid group.
Bicyclo[3.2.1]oct-6-ene: A larger bicyclic compound with an additional carbon atom in the ring structure.
Uniqueness
Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid is unique due to its specific ring strain and the presence of a carboxylic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Properties
IUPAC Name |
bicyclo[3.2.0]hept-6-ene-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-8(10)7-4-5-2-1-3-6(5)7/h4-6H,1-3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXLKYZFCYGALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=C(C2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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